3-(Indan-1-yl)-2,4-pentanedione
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Overview
Description
3-(Indan-1-yl)-2,4-pentanedione is an organic compound that features an indane moiety fused with a pentanedione structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Indan-1-yl)-2,4-pentanedione typically involves the cyclization of substituted phenylsuccinic acids. One common method includes the reaction of phenylsuccinic acid with thionyl chloride to form an acyl chloride intermediate, which is then cyclized using aluminum chloride as a catalyst . This method is preferred due to its efficiency and high yield.
Industrial Production Methods
Industrial production of this compound often employs eco-friendly and high-yielding synthetic routes. The use of non-toxic solvents and catalysts, such as methylene dichloride and aluminum chloride, is emphasized to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-(Indan-1-yl)-2,4-pentanedione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the indane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens and nitrating agents are used under acidic or basic conditions.
Major Products
The major products formed from these reactions include substituted indanones, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-(Indan-1-yl)-2,4-pentanedione has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory and anticancer agent.
Mechanism of Action
The mechanism of action of 3-(Indan-1-yl)-2,4-pentanedione involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, it disrupts bacterial cell wall synthesis, leading to cell death . In medicinal applications, it may inhibit specific enzymes or receptors involved in inflammation or cancer progression .
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-1H-inden-1-one: Shares the indane structure but lacks the pentanedione moiety.
Indole derivatives: Contain a similar aromatic structure but differ in their biological activities and applications.
Uniqueness
3-(Indan-1-yl)-2,4-pentanedione is unique due to its combined indane and pentanedione structure, which imparts distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound in various research and industrial applications .
Properties
Molecular Formula |
C14H16O2 |
---|---|
Molecular Weight |
216.27 g/mol |
IUPAC Name |
3-(2,3-dihydro-1H-inden-1-yl)pentane-2,4-dione |
InChI |
InChI=1S/C14H16O2/c1-9(15)14(10(2)16)13-8-7-11-5-3-4-6-12(11)13/h3-6,13-14H,7-8H2,1-2H3 |
InChI Key |
PYFCRFIRBFGNCV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1CCC2=CC=CC=C12)C(=O)C |
Origin of Product |
United States |
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